molecular formula C15H16O7 B13964555 2-Acryloyloxyethyl 2-hydroxyethyl phthalate CAS No. 38056-88-1

2-Acryloyloxyethyl 2-hydroxyethyl phthalate

Cat. No.: B13964555
CAS No.: 38056-88-1
M. Wt: 308.28 g/mol
InChI Key: OEURXIFGOPBMJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate typically involves the esterification of phthalic acid derivatives with 2-hydroxyethyl acrylate . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acryloyloxyethyl 2-hydroxyethyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acryloyloxyethyl 2-hydroxyethyl phthalate is unique due to its combination of acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone. This structure imparts distinct properties, such as enhanced adhesion, flexibility, and compatibility with biological systems .

Biological Activity

2-Acryloyloxyethyl 2-hydroxyethyl phthalate (CAS No. 38056-88-1) is a compound that belongs to the class of phthalate esters, which are widely utilized in various industrial applications, particularly as plasticizers and in adhesive formulations. This article delves into the biological activity of this compound, exploring its toxicity, potential therapeutic applications, and the implications of its use in consumer products.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group and phthalate backbone. Its chemical structure can be represented as follows:

C15H16O7\text{C}_{15}\text{H}_{16}\text{O}_{7}

This structure contributes to its reactivity and interactions with biological systems.

Toxicological Profile

The toxicological assessment of phthalates, including this compound, indicates potential health risks. Phthalates are known to disrupt endocrine functions and have been associated with reproductive toxicity. Although specific data on this compound is limited, studies on related phthalates suggest that they may cause adverse effects on liver function, reproductive health, and developmental processes.

Key Findings from Toxicity Studies

  • Acute Toxicity : Limited acute toxicity data suggests that compounds in the phthalate family exhibit low acute toxicity but can be mild dermal irritants .
  • Chronic Exposure : Long-term exposure studies indicate that certain phthalates can lead to liver and kidney damage, alongside potential immunotoxic effects .
  • Reproductive and Developmental Effects : Research indicates a correlation between phthalate exposure and reproductive health issues, although conclusive evidence for this compound specifically is still needed .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of acrylate-based compounds. While specific research on this compound is sparse, related acrylates have shown efficacy against various bacterial strains, suggesting a possible application in medical coatings or wound dressings.

Case Studies

  • Electrospun Nanofiber Membranes : A study explored the use of electrospun nanofiber membranes incorporating acrylate compounds for their antifouling properties. These membranes demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, achieving efficiencies over 99% .
  • Adhesive Applications : In adhesive formulations containing this compound, enhanced moisture resistance and long-lasting adhesion properties were observed. These findings imply potential usage in environments requiring durable bonding solutions .

Comparative Analysis of Phthalates

A comparative analysis of various phthalates indicates that while they share common toxicological profiles, their biological activities can vary significantly based on their chemical structure. The following table summarizes key biological activities associated with selected phthalates:

CompoundAcute ToxicityReproductive ToxicityAntimicrobial Activity
Di-n-octyl Phthalate (DnOP)LowPotentially harmfulLimited
This compoundLowUncertainPotentially present
Di-ethyl Phthalate (DEP)LowYesLimited

Properties

CAS No.

38056-88-1

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

1-O-(2-hydroxyethyl) 2-O-(2-prop-2-enoyloxyethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2

InChI Key

OEURXIFGOPBMJF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)OCCO

Origin of Product

United States

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